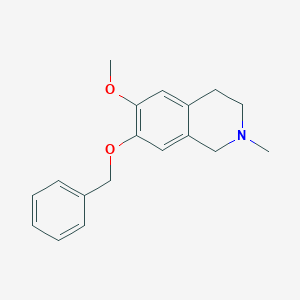

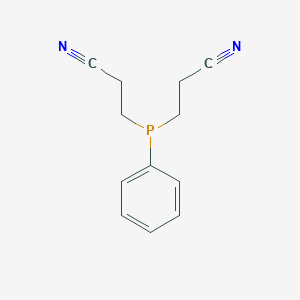

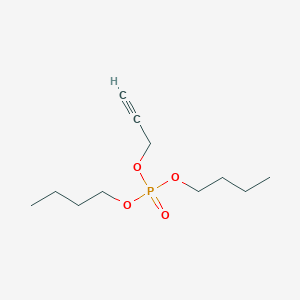

Bis(2-cyanoethyl)phenylphosphine

Vue d'ensemble

Description

Bis(2-cyanoethyl)phenylphosphine is a phosphine ligand that is used in various chemical syntheses and reactions. Phosphine ligands are known for their ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of metal-catalyzed reactions. While the provided papers do not directly discuss bis(2-cyanoethyl)phenylphosphine, they do provide insights into the synthesis, structure, and reactivity of related phosphine ligands, which can be informative for understanding the properties and potential applications of bis(2-cyanoethyl)phenylphosphine.

Synthesis Analysis

The synthesis of phosphine ligands often involves the reaction of halophosphines with organolithium compounds or Grignard reagents. For example, the synthesis of dithienylethene bis(phosphine) ligands was achieved by lithiation followed by reaction with chlorophosphines . Similarly, the synthesis of a tethered bis(cyclopentadienyl)-phosphine compound was described using phenylphosphine, n-butyllithium, and a diene . These methods could potentially be adapted for the synthesis of bis(2-cyanoethyl)phenylphosphine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of phosphine ligands is crucial for their coordination chemistry. X-ray crystallography is often used to determine the structure of these compounds. For instance, the structure of a palladium-ferrocene complex with a phosphine ligand was elucidated using X-ray crystallography . The structures of phosphine oxides with haloalkylstannyl groups were also determined, revealing intramolecular and intermolecular interactions that influence the overall molecular conformation . These studies highlight the importance of structural analysis in understanding the coordination behavior of phosphine ligands.

Chemical Reactions Analysis

Phosphine ligands are versatile in their ability to participate in a variety of chemical reactions. They can be oxidized, sulfurated, and selenated, as shown with bis(phosphine) ligands based on a dithienylethene backbone . Phosphine ligands are also effective in catalytic asymmetric hydrogenation reactions, as demonstrated by the use of a P-chiral bisphosphine in the hydrogenation of α-(acylamino)acrylic acids . The reactivity of bis(2-cyanoethyl)phenylphosphine in similar reactions would depend on its electronic and steric properties, which can be inferred from studies on related compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of phosphine ligands, such as solubility, stability, and electronic characteristics, are influenced by their molecular structure. For example, the synthesis of a bulky tertiary phosphine ligand was reported, and its properties were characterized by various spectroscopic techniques . The air stability and catalytic activity of phosphine gold(I) complexes were also investigated, demonstrating the potential for phosphine ligands in homogeneous catalysis . These properties are essential for the practical application of phosphine ligands in chemical synthesis and catalysis.

Applications De Recherche Scientifique

Enzymatic Transformations

Bis(2-cyanoethyl)phenylphosphine, a prochiral compound, has been transformed into optically active monoamide and monoacid forms using nitrile-hydrolysing enzymes. This process achieved varying enantiomeric excesses, demonstrating its potential in asymmetric synthesis and enzyme-promoted desymmetrisation (Kiełbasiński et al., 2007).

Reactivity Studies

The reactivity of Bis(2-phenylphosphinoethyl)phenylphosphine, a related compound, with lithium has been studied. This research helps understand the characteristics and potential applications of phosphine derivatives in chemical reactions (Mason et al., 2007).

Catalytic Applications

Bis(2-picolyl)phenylphosphine, a ligand closely related to Bis(2-cyanoethyl)phenylphosphine, has been used to synthesize nickel and iron complexes. These complexes have been evaluated for their ability to catalyze the oligomerization of ethylene, indicating potential applications in polymerization processes (Kermagoret et al., 2008).

Synthesis of Polymers

Bisphenol compounds containing phenylphosphine oxide, similar in structure to Bis(2-cyanoethyl)phenylphosphine, have been synthesized for creating benzoxazine monomers. These monomers exhibit significant thermal stability, indicating potential applications in high-performance materials (Choi et al., 2006).

Polyamide Synthesis

Bis(4-aminophenyl)phenylphosphine, a compound structurally related to Bis(2-cyanoethyl)phenylphosphine, has been used to synthesize new aromatic polyamides. These polyamides demonstrated amorphous properties, solubility in organic solvents, and high thermal stability, making them suitable for advanced material applications (Yamashita et al., 1993).

Structural Studies

Further structural studies of bis[2-(bromodimethylstannyl)ethyl]phenylphosphine oxide and related compounds have provided insights into their crystal structures, contributing to a better understanding of phosphine oxides in material science (Harrison et al., 2003).

Electrospray-active Ligands

Phenylphosphine derivatives have been explored for their use as electrospray-active ligands. The development of such ligands enhances the analysis of neutral complexes by electrospray ionisation mass spectrometry, a crucial tool in modern analytical chemistry (Farrer et al., 2006).

Safety And Hazards

Propriétés

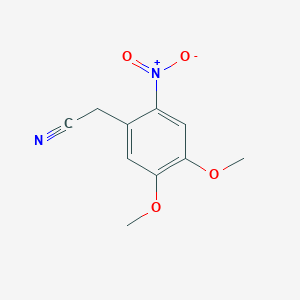

IUPAC Name |

3-[2-cyanoethyl(phenyl)phosphanyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N2P/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYGDNBFEBKBBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCC#N)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321555 | |

| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2-cyanoethyl)phenylphosphine | |

CAS RN |

15909-92-9 | |

| Record name | 15909-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-(Phenylphosphanediyl)dipropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)